molecular formula C23H24N4O3 B7686103 3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide

3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7686103
M. Wt: 404.5 g/mol
InChI Key: XMRKMZUWPOFJPS-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a complex organic compound that belongs to the class of pyrazoloquinoline derivatives

Preparation Methods

The synthesis of 3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the benzamide moiety, especially at the methoxy groups, using reagents like bromine or iodine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds to 3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide include other pyrazoloquinoline derivatives and benzamide derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For instance:

The uniqueness of this compound lies in its specific combination of the pyrazoloquinoline core and the benzamide moiety, which may confer unique biological activities and applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-5-10-27-22-17(12-16-11-14(2)6-8-18(16)24-22)21(26-27)25-23(28)15-7-9-19(29-3)20(13-15)30-4/h6-9,11-13H,5,10H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRKMZUWPOFJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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